Tert-butyl 2-(isocyanomethyl)pyrrolidine-1-carboxylate
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Overview
Description
(S)-2-Isocyanomethyl-pyrrolidine-1-carboxylic acid tert-butyl ester is a compound of significant interest in organic chemistry. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features an isocyanomethyl group and a tert-butyl ester group. This compound is often used in synthetic chemistry due to its unique reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Isocyanomethyl-pyrrolidine-1-carboxylic acid tert-butyl ester typically involves the reaction of (S)-2-Isocyanomethyl-pyrrolidine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out in an inert solvent like dichloromethane at low temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and safety of the process. Additionally, the use of automated systems for reagent addition and temperature control can further optimize the production .
Chemical Reactions Analysis
Types of Reactions
(S)-2-Isocyanomethyl-pyrrolidine-1-carboxylic acid tert-butyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the isocyanomethyl group, often using reagents like sodium azide or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF) or amines in dichloromethane.
Major Products Formed
Oxidation: The major product is often a carboxylic acid derivative.
Reduction: The major product is typically an alcohol.
Substitution: The major products are substituted pyrrolidine derivatives.
Scientific Research Applications
(S)-2-Isocyanomethyl-pyrrolidine-1-carboxylic acid tert-butyl ester has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those targeting the central nervous system.
Industry: The compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of (S)-2-Isocyanomethyl-pyrrolidine-1-carboxylic acid tert-butyl ester involves its interaction with nucleophiles and electrophiles. The isocyanomethyl group can act as a nucleophile, attacking electrophilic centers in other molecules. The tert-butyl ester group provides steric hindrance, influencing the compound’s reactivity and stability .
Comparison with Similar Compounds
Similar Compounds
- (S)-2-Isocyanomethyl-pyrrolidine-1-carboxylic acid methyl ester
- (S)-2-Isocyanomethyl-pyrrolidine-1-carboxylic acid ethyl ester
- (S)-2-Isocyanomethyl-pyrrolidine-1-carboxylic acid benzyl ester
Uniqueness
(S)-2-Isocyanomethyl-pyrrolidine-1-carboxylic acid tert-butyl ester is unique due to its tert-butyl ester group, which provides greater steric hindrance and stability compared to other esters. This makes it particularly useful in reactions where selective reactivity is desired .
Properties
Molecular Formula |
C11H18N2O2 |
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Molecular Weight |
210.27 g/mol |
IUPAC Name |
tert-butyl 2-(isocyanomethyl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C11H18N2O2/c1-11(2,3)15-10(14)13-7-5-6-9(13)8-12-4/h9H,5-8H2,1-3H3 |
InChI Key |
RHJWPRSOYYDGJX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1C[N+]#[C-] |
Origin of Product |
United States |
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